Dehydroaripiprazole

Description

a metabolite of aripiprazole

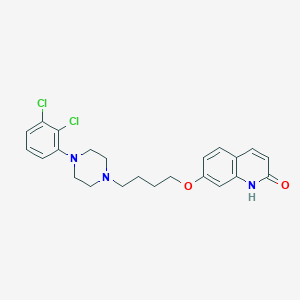

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONPRYEWWPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156225 | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129722-25-4 | |

| Record name | Dehydroaripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129722-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dehydroaripiprazole on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dehydroaripiprazole, the primary active metabolite of aripiprazole, with a specific focus on its interaction with dopamine receptors. This compound exhibits a pharmacological profile similar to its parent compound and contributes significantly to its clinical effects. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Partial Agonism and Functional Selectivity

This compound, also known as OPC-14857, acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[3] This partial agonism is central to its "dopamine-stabilizing" effect.[4] In environments with excessive dopamine (hyperdopaminergic states), this compound acts as a functional antagonist, competing with dopamine and reducing receptor stimulation. Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing dopaminergic tone.[5]

Beyond simple partial agonism, there is evidence suggesting that aripiprazole and its metabolite exhibit functional selectivity. This implies that they can differentially activate downstream signaling pathways coupled to the D2 receptor, leading to a more nuanced modulation of dopaminergic activity compared to a typical partial agonist.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki values)

| Compound | D2L Receptor (Ki, nM) | D2S Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |

| This compound (OPC-14857) | High Affinity (exact value not specified) | High Affinity (exact value not specified) | High Affinity (exact value not specified) | |

| Aripiprazole | 0.34 | - | High Affinity |

Note: Specific Ki values for this compound at individual dopamine receptor subtypes are not consistently reported in the provided search results. However, it is consistently described as having a high affinity similar to aripiprazole.

Table 2: In Vitro Functional Activity at Dopamine D2 Receptors

| Compound | Assay | Receptor Subtype | Intrinsic Activity (% of Dopamine) | Reference |

| This compound (OPC-14857) | cAMP Accumulation | D2S | Similar to Aripiprazole | |

| This compound (OPC-14857) | cAMP Accumulation | D2L | Similar to Aripiprazole | |

| Aripiprazole | cAMP Accumulation | D2S | Lower than bifeprunox, higher than several other partial agonists | |

| Aripiprazole | cAMP Accumulation | D2L | Lower than bifeprunox, higher than several other partial agonists |

Table 3: In Vivo Dopamine D2 Receptor Occupancy

| Study Population | Drug Administration | Plasma Concentration (ng/mL) | Receptor Occupancy (%) | PET Radiotracer | Brain Region | Reference |

| Healthy Male Volunteers | Single oral 6 mg aripiprazole | 1.4 (this compound) | 70-74% (total active moiety) | [11C]raclopride | Caudate, Putamen | |

| Patients with Schizophrenia | Steady-state aripiprazole (5-30 mg/day) | - | High occupancy at 5 mg/day | - | - |

Signaling Pathways

This compound's interaction with the D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Its partial agonism leads to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cyclic AMP (cAMP) levels compared to a full agonist. There is also evidence for functional selectivity, where aripiprazole and likely this compound act as partial agonists for Gαi/o signaling while being robust antagonists for Gβγ signaling.

Experimental Protocols

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2L, D2S, or D3 receptors are commonly used.

-

Radioligand: A radioactive ligand with known high affinity for the receptor of interest, such as [3H]spiperone or [11C]raclopride, is used.

-

Procedure:

-

Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

The mixture is allowed to reach equilibrium.

-

Bound and unbound radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors [pubmed.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]

- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Dehydroaripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic aripiprazole.[1][2] It plays a significant role in the overall clinical efficacy and pharmacological profile of its parent drug. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, functional activity, and pharmacokinetic profile. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Receptor Binding Affinity

This compound exhibits a complex and distinct receptor binding profile, characterized by high affinity for several dopamine and serotonin receptors. The binding affinities, expressed as Ki values (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.[3]

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Dopamine Receptors | |||

| D₂ | 1.3 | Aripiprazole | 0.34 |

| D₃ | 4.1 | Aripiprazole | 0.8 |

| Serotonin (5-HT) Receptors | |||

| 5-HT₁ₐ | 4.2 | Aripiprazole | 1.7 |

| 5-HT₂ₐ | 3.4 | Aripiprazole | 3.4 |

| 5-HT₂ₑ | 15 | Aripiprazole | 15 |

| 5-HT₇ | 39 | Aripiprazole | 19 |

| Adrenergic Receptors | |||

| α₁ₐ | 25.7 | Aripiprazole | 57 |

| Histamine Receptors | |||

| H₁ | 25.1 | Aripiprazole | 61 |

Data sourced from multiple studies.[4][5]

Functional Activity

This compound's functional activity is a key determinant of its pharmacological effects. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the 5-HT₂ₐ receptor. This "dopamine-serotonin system stabilizer" activity is believed to contribute to the unique clinical profile of aripiprazole.

| Receptor | Functional Assay | Parameter | This compound Value | Reference Compound | Reference Compound Value |

| Dopamine D₂ | cAMP Inhibition | EC₅₀ | ~10 ng/mL | Aripiprazole | ~10 ng/mL |

| Eₘₐₓ | Low intrinsic activity | Aripiprazole | Low intrinsic activity | ||

| Serotonin 5-HT₁ₐ | cAMP Inhibition | EC₅₀ | - | Aripiprazole | pEC₅₀ = 7.2 |

| Eₘₐₓ | Partial Agonist | Aripiprazole | Partial Agonist | ||

| Serotonin 5-HT₂ₐ | Ca²⁺ Mobilization | IC₅₀ | - | Aripiprazole | 11 nM |

Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not consistently reported in the literature and can vary depending on the experimental conditions. The provided EC₅₀ for D₂ receptors is an estimation based on occupancy studies.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates distinct intracellular signaling cascades.

Dopamine D₂ Receptor Partial Agonism

As a partial agonist at the D₂ receptor, which is a Gαi-coupled receptor, this compound modulates adenylyl cyclase activity. In a hyperdopaminergic state, it acts as a functional antagonist, attenuating dopamine signaling. Conversely, in a hypodopaminergic state, it provides sufficient agonism to restore basal signaling.

Caption: this compound's partial agonism at the D₂ receptor modulates cAMP signaling.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Similar to its action at D₂ receptors, this compound's partial agonism at the Gαi-coupled 5-HT₁ₐ receptor leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound's partial agonism at the 5-HT₁ₐ receptor inhibits cAMP production.

Serotonin 5-HT₂ₐ Receptor Antagonism

This compound acts as an antagonist at the 5-HT₂ₐ receptor, which is coupled to the Gαq signaling pathway. By blocking the binding of serotonin, it prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Caption: this compound antagonizes 5-HT₂ₐ receptor-mediated calcium signaling.

Pharmacokinetics

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form this compound.

Caption: Metabolic conversion of aripiprazole to this compound.

| Parameter | Value |

| Half-life (t₁/₂) | ~94 hours |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-5 hours (following oral aripiprazole) |

| Protein Binding | >99% (primarily to albumin) |

| Metabolism | Primarily via CYP3A4 and CYP2D6 |

| Elimination | Primarily hepatic |

Data sourced from multiple studies.

Experimental Protocols

Radioligand Binding Assay (Dopamine D₂ Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D₂ receptor.

Caption: Workflow for a dopamine D₂ receptor radioligand binding assay.

Materials:

-

Cell membranes from a stable cell line expressing human dopamine D₂ receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

This compound (test compound).

-

Non-specific binding control: Haloperidol or sulpiride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control (at a high concentration), radioligand, and membrane suspension.

-

Competition: Serial dilutions of this compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay (Serotonin 5-HT₁ₐ Receptor)

This protocol describes a functional assay to measure the effect of this compound on cAMP levels in cells expressing the 5-HT₁ₐ receptor.

Caption: Workflow for a 5-HT₁ₐ receptor functional cAMP assay.

Materials:

-

A stable cell line expressing human 5-HT₁ₐ receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Forskolin.

-

This compound (test compound).

-

Control agonist (e.g., 5-HT).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

-

96-well microplates.

-

Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 96-well plates. Allow cells to adhere overnight.

-

Compound Treatment: Replace the culture medium with assay buffer. Add serial dilutions of this compound or control agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.

-

Signal Measurement: Read the plate using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. The Eₘₐₓ is typically expressed as a percentage of the maximal response to a full agonist.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of aripiprazole. Its unique profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at 5-HT₂ₐ receptors, underpins its role as a dopamine-serotonin system stabilizer. This in-depth technical guide provides a comprehensive summary of its binding affinities, functional activities, and pharmacokinetic properties, along with detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this and similar compounds.

References

- 1. ClinPGx [clinpgx.org]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Dehydroaripiprazole: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It is formed in the liver primarily through dehydrogenation of the quinolinone ring of aripiprazole, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4] this compound exhibits a pharmacological profile comparable to its parent drug, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Its significant in vivo activity and prolonged half-life contribute substantially to the overall therapeutic effect of aripiprazole. This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Chemical Properties

This compound is a crystalline solid. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

| CAS Number | 129722-25-4 | |

| Chemical Formula | C23H25Cl2N3O2 | |

| Molecular Weight | 446.37 g/mol |

| Property | Value | Reference |

| Melting Point | Polymorph I: 139.0-139.5 °C | |

| Boiling Point | 646.2 °C at 760 mmHg (for Aripiprazole) | |

| pKa (Strongest Basic) | 7.46 (Predicted for Aripiprazole) | |

| Solubility | DMSO: ~20 mg/mL, DMF: ~25 mg/mL, Sparingly soluble in aqueous buffers |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the direct dehydrogenation of aripiprazole or a multi-step synthesis involving the preparation of key intermediates followed by a final condensation reaction, analogous to the synthesis of aripiprazole. This compound is the direct product of the metabolism of aripiprazole via dehydrogenation.

A common synthetic route involves the preparation of two key intermediates: 7-(4-bromobutoxy)-1H-quinolin-2-one and 1-(2,3-dichlorophenyl)piperazine . These intermediates are then coupled to yield this compound.

Experimental Protocols

1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Intermediate 1)

This intermediate is a precursor to 7-(4-bromobutoxy)-1H-quinolin-2-one.

-

Materials: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (3 equivalents), and potassium carbonate (1 equivalent) in DMF is stirred at 60 °C for 4 hours.

-

The reaction mixture is then diluted with an equal volume of water.

-

The organic phase is extracted with ethyl acetate.

-

The solvent is removed by rotary evaporation.

-

The resulting product is recrystallized from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The melting point of this intermediate is approximately 111 °C.

-

2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)

-

Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, xylene, p-toluenesulfonic acid, tetrabutylammonium bromide, aqueous ammonia, ethyl acetate, sodium sulfate.

-

Procedure:

-

A stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) is prepared in xylene.

-

p-Toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent) are added to the mixture.

-

The reaction mixture is heated at 130-135 °C for 48 hours.

-

After cooling to room temperature, the pH of the solution is adjusted to 6-7 with aqueous ammonia.

-

The organic compounds are extracted with ethyl acetate, and the organic layer is dried with sodium sulfate.

-

The solvent is removed under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.

-

3. Synthesis of Aripiprazole (Precursor to this compound)

-

Materials: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, sodium iodide, acetonitrile, triethylamine.

-

Procedure:

-

A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile is refluxed for 30 minutes.

-

The mixture is cooled to room temperature.

-

1-(2,3-dichlorophenyl)piperazine (1.5 equivalents) and triethylamine (2 equivalents) are added to the reaction mixture.

-

The mixture is refluxed for another 4 hours.

-

The resulting precipitate is filtered and discarded.

-

The filtrate is evaporated, and the residue is dissolved in ethyl acetate, washed, dried, and evaporated to yield a resin.

-

The resin is recrystallized from ethanol to provide aripiprazole.

-

4. Dehydrogenation of Aripiprazole to this compound

While this compound is primarily formed through metabolism, chemical dehydrogenation of aripiprazole can be performed. This typically involves the use of a dehydrogenating agent.

-

Conceptual Protocol:

-

Aripiprazole is dissolved in a suitable organic solvent.

-

A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution.

-

The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or LC-MS.

-

The reaction mixture is then worked up to isolate and purify the this compound.

-

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways. As a partial agonist at D2 and 5-HT1A receptors, it can modulate dopaminergic and serotonergic neurotransmission.

Caption: this compound's modulation of presynaptic and postsynaptic signaling.

Experimental Workflow: Synthesis

The overall workflow for the chemical synthesis of this compound, starting from commercially available precursors, is illustrated below.

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Metabolite Formation

The following diagram illustrates the metabolic relationship between aripiprazole and this compound.

Caption: Metabolic conversion of aripiprazole to this compound.

References

In Vitro Characterization of Dehydroaripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active human metabolite of the atypical antipsychotic aripiprazole.[1] Formed through dehydrogenation of the parent compound primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, this compound plays a significant role in the overall clinical effect of aripiprazole.[2][3] This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its receptor binding affinity, functional activity at key central nervous system (CNS) receptors, and its metabolic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuropsychopharmacology.

Receptor Binding Affinity

The binding profile of this compound across a range of physiologically relevant receptors has been characterized through radioligand binding assays. The affinity of the compound for a receptor is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 4.2 |

| Dopamine D3 | Data not available |

| Serotonin 5-HT1A | Data not available |

| Serotonin 5-HT2A | Data not available |

| Serotonin 5-HT2B | Data not available |

| Adrenergic α1A | Data not available |

| Adrenergic α2A | Data not available |

| Histamine H1 | Data not available |

| Muscarinic M1 | Data not available |

| Table 1: Receptor Binding Affinities (Ki) of this compound. Data compiled from available scientific literature. |

Functional Activity

The functional activity of this compound at key receptors has been assessed using in vitro cellular assays, such as those measuring second messenger modulation (e.g., cyclic adenosine monophosphate - cAMP). These assays determine whether the compound acts as an agonist, antagonist, or partial agonist at a given receptor and quantify its potency (EC50 or IC50) and intrinsic activity (Emax).

This compound is characterized as a partial agonist at dopamine D2 and D3 receptors.[4] Its intrinsic activity at the dopamine D2S and D2L receptor isoforms has been shown to be similar to that of aripiprazole.[1]

| Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Intrinsic Activity (Emax) |

| Dopamine D2 | cAMP | Partial Agonist | Data not available | Similar to aripiprazole |

| Dopamine D3 | cAMP | Partial Agonist | Data not available | Data not available |

| Serotonin 5-HT1A | cAMP | Data not available | Data not available | Data not available |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | Data not available | Data not available | Data not available |

| Table 2: Functional Activity of this compound at Key CNS Receptors. Data compiled from available scientific literature. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Metabolic Profile

Formation of this compound

Dehydroaripipiprazole is the major active metabolite of aripiprazole, formed through dehydrogenation catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4.

Inhibition of Drug Transporters

This compound has been shown to inhibit the function of key drug efflux transporters, which are important in drug disposition and the blood-brain barrier.

| Transporter | IC50 (µM) |

| P-glycoprotein (MDR1) | 1.3 |

| Breast Cancer Resistance Protein (BCRP) | 0.52 |

| Table 3: Inhibition of Drug Efflux Transporters by this compound. |

Cytochrome P450 Inhibition

The potential of this compound to inhibit major CYP450 enzymes is a critical factor in assessing drug-drug interaction risks.

| CYP Isozyme | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

| Table 4: Inhibition of Cytochrome P450 Enzymes by this compound. |

Metabolic Stability

The metabolic stability of this compound itself is an important parameter for understanding its pharmacokinetic profile. This is typically assessed by incubating the compound with human liver microsomes and measuring its disappearance over time.

| Parameter | Value |

| In vitro half-life (t½) in HLM | Data not available |

| Intrinsic Clearance (CLint) in HLM | Data not available |

| Table 5: Metabolic Stability of this compound in Human Liver Microsomes (HLM). |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions is used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol for Gi-coupled Receptors)

-

Cell Culture: Cells stably expressing the Gi-coupled receptor of interest (e.g., dopamine D2 receptor) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test compound.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

-

Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation is plotted. The IC50 value (for agonists/partial agonists) or the extent of inhibition (for antagonists) is determined. The intrinsic activity (Emax) is calculated as the maximal effect of this compound relative to that of a full agonist.

Cytochrome P450 Inhibition Assay (General Protocol)

-

Incubation System: Human liver microsomes are used as the source of CYP enzymes.

-

Reaction Mixture: The assay is conducted in a buffer system containing human liver microsomes, a specific CYP isozyme substrate (a compound metabolized by a single CYP enzyme), and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated to allow this compound to interact with the CYP enzymes.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-treated) samples. The IC50 value, the concentration of this compound that causes 50% inhibition of the CYP enzyme activity, is determined by plotting the percent inhibition against the this compound concentration.

Conclusion

This compound exhibits a distinct in vitro pharmacological profile characterized by partial agonism at dopamine D2/D3 receptors. Its interactions with drug transporters and metabolic enzymes are important considerations for understanding its overall pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational overview of the in vitro characteristics of this compound, which can aid in the design and interpretation of further non-clinical and clinical investigations. Further research is warranted to fully elucidate its binding affinities and functional activities across a broader range of CNS receptors and to comprehensively characterize its metabolic fate.

References

- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of CYP2D6, CYP3A4, CYP3A5 and ABCB1 Polymorphisms on Pharmacokinetics and Safety of Aripiprazole in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Dehydroaripiprazole's Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, plays a significant role in the overall pharmacological profile of the parent drug. Understanding its interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family, is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound's binding affinity for a range of serotonin receptors, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for various human serotonin receptor subtypes has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The following table summarizes the reported Ki values for this compound at several 5-HT receptors. For comparative purposes, the binding affinities of the parent compound, aripiprazole, are also included.

| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) |

| 5-HT1A | 4.3 | 1.6 - 4.2 |

| 5-HT1B | 15 | 16 |

| 5-HT1D | 10 | 10 |

| 5-HT2A | 5.7 | 3.4 - 9.0 |

| 5-HT2B | 0.26 | 0.21 |

| 5-HT2C | 13 | 15 |

| 5-HT6 | 47 | 214 |

| 5-HT7 | 15 | 19 - 39 |

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for serotonin receptors is primarily achieved through competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand (in this case, this compound) and its receptor.

General Protocol Outline:

A standard radioligand binding assay for determining the Ki of this compound at a specific serotonin receptor subtype involves the following key steps:

-

Receptor Source Preparation: Membranes from cultured cells stably expressing a specific human serotonin receptor subtype (e.g., CHO-K1 or HEK293 cells) are commonly used. The cells are harvested and homogenized in a cold buffer, followed by centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (a radioactively labeled compound with known high affinity for the receptor of interest) is incubated with the prepared receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Radioligand: After incubation to allow the binding to reach equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Specific Components for Serotonin Receptor Subtypes:

The choice of radioligand and incubation conditions varies depending on the specific serotonin receptor subtype being investigated. The following table provides examples of commonly used components for several key receptors:

| Receptor Subtype | Radioligand | Incubation Buffer Components |

| 5-HT1A | [3H]8-OH-DPAT | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 10 µM pargyline |

| 5-HT2A | [3H]Ketanserin | 50 mM Tris-HCl |

| 5-HT7 | [3H]5-CT | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA |

Signaling Pathway Visualizations

This compound's interaction with serotonin receptors can modulate various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dehydroaripiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic aripiprazole.[1][2][3][4] It plays a significant role in the overall therapeutic effect of aripiprazole, exhibiting a similar affinity for D2 dopamine receptors as the parent drug and contributing approximately 40% of the total drug exposure in plasma at steady state.[1] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are intrinsically linked to those of its parent compound, aripiprazole. Following oral administration, aripiprazole is well-absorbed, with an absolute oral bioavailability of 87%. This compound is subsequently formed through the hepatic metabolism of aripiprazole.

Absorption and Distribution

Peak plasma concentrations of aripiprazole are typically observed within 3 to 5 hours after oral administration. While the time to peak concentration (Tmax) for this compound is not always distinctly reported, its formation is dependent on the metabolism of aripiprazole. Both aripiprazole and this compound exhibit extensive distribution throughout the body, with a high steady-state volume of distribution for aripiprazole of 404 L (4.9 L/kg), indicating significant extravascular distribution. Both compounds are highly bound to serum proteins (>99%), primarily albumin.

Metabolism and Elimination

The elimination of aripiprazole and the formation of this compound are predominantly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. Dehydrogenation of aripiprazole by these enzymes leads to the formation of this compound. The mean elimination half-life of this compound is longer than that of its parent drug, averaging approximately 94 hours, while aripiprazole's half-life is around 75 hours. This long half-life contributes to the attainment of steady-state concentrations within about 14 days of consistent dosing for both molecules. Renal clearance of unchanged aripiprazole is less than 1%.

The genetic polymorphism of CYP2D6 can significantly influence the pharmacokinetics of aripiprazole and, consequently, the exposure to this compound. Individuals who are poor metabolizers of CYP2D6 may have increased exposure to aripiprazole and altered levels of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its parent compound, aripiprazole.

| Parameter | This compound | Aripiprazole | Reference |

| Mean Elimination Half-life (t½) | ~94 hours | ~75 hours | |

| Time to Steady State | ~14 days | ~14 days | |

| Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) | |

| Metabolizing Enzymes | - (Formed from Aripiprazole) | CYP2D6, CYP3A4 | |

| Active Moiety Contribution at Steady State | ~40% of Aripiprazole exposure | Primary active moiety |

Experimental Protocols

The quantification of this compound and aripiprazole in biological matrices, primarily plasma, is crucial for pharmacokinetic studies. The most common and robust analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound and Aripiprazole in Human Plasma by LC-MS/MS

This method offers high selectivity and sensitivity for the simultaneous determination of both compounds.

1. Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Plasma samples (typically 0.5 mL) are alkalinized, and the analytes are extracted using an organic solvent such as diethyl ether. An internal standard is added prior to extraction for accurate quantification.

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

2. Chromatographic Separation:

-

A C18 reversed-phase column is commonly used for separation.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). Gradient or isocratic elution can be employed to achieve optimal separation.

3. Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically used.

-

Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

Quantification of this compound and Aripiprazole in Human Plasma by GC-MS

1. Sample Preparation:

-

Solid-Phase Extraction (SPE): Extraction of the analytes from plasma is performed using an appropriate SPE cartridge.

-

Derivatization: Due to the low volatility of aripiprazole and this compound, a derivatization step is necessary to make them suitable for GC analysis. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a common derivatizing agent.

2. Gas Chromatographic Separation:

-

A capillary column suitable for the analysis of derivatized compounds is used.

-

The oven temperature is programmed to ramp up to achieve separation of the analytes.

3. Mass Spectrometric Detection:

-

A mass spectrometer is used as the detector, operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions of the derivatized analytes are monitored.

Visualizations

Metabolic Pathway of Aripiprazole to this compound

Caption: Metabolic conversion of aripiprazole.

Experimental Workflow for LC-MS/MS Quantification

Caption: LC-MS/MS quantification workflow.

Signaling Pathway of this compound

Caption: Receptor binding profile.

Conclusion

This compound is a critical component in the clinical pharmacology of aripiprazole. Its long half-life and significant contribution to the total active drug exposure underscore the importance of understanding its pharmacokinetic profile. This guide has provided a consolidated resource of quantitative data, an overview of analytical methodologies, and visual representations of key pathways to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent. Further research into the specific factors influencing the variability in this compound levels, such as pharmacogenomics and drug-drug interactions, will continue to be of high value in optimizing treatment outcomes.

References

Methodological & Application

Application Note: Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydroaripiprazole, the active metabolite of aripiprazole, in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Aripiprazole-d8) for accurate and precise quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 2.4 minutes.[1] Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method is linear over a clinically relevant concentration range and has been validated for accuracy, precision, and stability.

Introduction

This compound is the primary active metabolite of aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of both aripiprazole and this compound is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly specific and sensitive analytical technique.

Experimental

Materials and Reagents

-

This compound reference standard

-

Aripiprazole-d8 (internal standard)[2]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

-

Allow all samples and reagents to reach room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Aripiprazole-d8).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution can be optimized. A representative gradient is: 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-2.4 min (30% B). |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| This compound Transition | m/z 446.0 → 285.0[2] |

| Aripiprazole-d8 (IS) Transition | m/z 456.3 → 293.0[2] |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific instrument |

| Declustering Potential | Optimized for the specific instrument |

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | r² |

| This compound | 1 - 1000 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Stability

This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.

Workflow and Diagrams

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of aripiprazole.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and aripiprazole-d8 reference standards.

-

Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking into plasma to create calibration standards and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the aripiprazole-d8 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in the same manner as the calibration standards using independently prepared working standard solutions.

-

Protocol 3: Sample Analysis and Data Processing

-

Sample Preparation:

-

Follow the sample preparation protocol as described in the "Experimental" section.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

-

Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

-

Inject the prepared samples.

-

-

Data Processing:

-

Integrate the chromatographic peaks for this compound and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Animal Models for Studying the Effects of Dehydroaripiprazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole is the primary active metabolite of the atypical antipsychotic aripiprazole. It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. Understanding the specific contribution of this compound to the overall clinical effects of aripiprazole is crucial for drug development and personalized medicine. This document provides an overview of relevant animal models and detailed protocols to study the pharmacokinetic and pharmacodynamic effects of this compound.

While much of the existing research focuses on aripiprazole, this guide extrapolates and adapts methodologies for the direct investigation of this compound. It is important to note that direct in vivo studies on this compound are limited, and many of the described effects are inferred from studies on aripiprazole.

Pharmacological Profile and Receptor Binding

This compound displays a high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors. Its functional activity as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors is thought to contribute to its antipsychotic and mood-stabilizing effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Aripiprazole and this compound

| Receptor | Aripiprazole | This compound | Reference |

| Dopamine D2 | 0.34 - 1.1 | Similar to Aripiprazole | [1][2] |

| Serotonin 5-HT1A | 1.7 - 4.2 | Similar to Aripiprazole | [3][4] |

| Serotonin 5-HT2A | 3.4 - 5.3 | Similar to Aripiprazole | [3] |

Note: Direct Ki values for this compound are not consistently reported in publicly available literature; the profile is often described as "similar" to aripiprazole.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound is characterized by a long half-life. Following administration of aripiprazole, this compound reaches steady-state concentrations in approximately 14 days in humans. Direct pharmacokinetic studies of this compound in animal models are not widely available. The following table summarizes pharmacokinetic parameters of this compound in rats following the administration of aripiprazole.

Table 2: Pharmacokinetic Parameters of this compound in Rats (following Aripiprazole administration)

| Parameter | Value | Condition | Reference |

| Tmax | ~8 h | 8 mg/kg aripiprazole, p.o. | |

| Cmax | ~50 ng/mL | 8 mg/kg aripiprazole, p.o. | |

| AUC(0-t) | ~1200 ng·h/mL | 8 mg/kg aripiprazole, p.o. |

Behavioral Pharmacology Models

Several well-validated rodent behavioral models are used to assess the antipsychotic-like and other psychotropic effects of compounds like this compound.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Protocol: Conditioned Avoidance Response in Rats

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Acclimation: Allow rats to explore the shuttle box for 5-10 minutes on two consecutive days prior to training.

-

Training:

-

Each trial begins with the presentation of the CS (e.g., a 10-second tone).

-

If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.

-

If the rat fails to move during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.

-

If the rat moves to the other compartment during the US, it is recorded as an escape response.

-

If the rat fails to move during the US, it is recorded as an escape failure.

-

Conduct 30-50 trials per day with an inter-trial interval of 30-60 seconds. Training continues until a stable baseline of at least 80% avoidance is achieved.

-

-

Drug Testing:

-

Administer this compound (e.g., 1-30 mg/kg, i.p. or p.o.) or vehicle at a predetermined time before the test session (e.g., 30-60 minutes).

-

Conduct a test session of 30-50 trials.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits induced by psychostimulants or NMDA receptor antagonists.

Protocol: Prepulse Inhibition in Mice or Rats

-

Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

Test Session:

-

The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-pulse trials: The pulse is preceded by a weaker acoustic stimulus (prepulse), e.g., 75, 80, or 85 dB for 20 ms. The inter-stimulus interval between the onset of the prepulse and the onset of the pulse is typically 100 ms.

-

No-stimulus trials: Only background noise is presented.

-

-

Administer this compound or vehicle prior to the session. To induce a PPI deficit, a psychostimulant like apomorphine (e.g., 2 mg/kg, s.c.) or an NMDA antagonist like phencyclidine (PCP) (e.g., 5 mg/kg, i.p.) can be administered before the test compound.

-

-

Data Analysis:

-

The startle amplitude is measured for each trial.

-

Percent PPI is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

-

Novel Object Recognition (NOR)

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. Atypical antipsychotics have been shown to improve performance in this task.

Protocol: Novel Object Recognition in Rats or Mice

-

Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A variety of objects that are of similar size but different in shape and texture are required.

-

Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on two consecutive days.

-

Familiarization Phase (T1):

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object (sniffing or touching with the nose).

-

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

Administer this compound or vehicle before the familiarization phase or before the test phase to assess its effects on acquisition or retrieval of memory, respectively.

-

-

Data Analysis:

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Neurochemical Analysis: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is invaluable for understanding how this compound modulates dopamine and serotonin systems. While direct microdialysis studies with this compound are scarce, studies with aripiprazole show it can modulate dopamine and serotonin release, particularly in the prefrontal cortex and striatum.

Protocol: In Vivo Microdialysis in Rats

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum). Allow for a recovery period of at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 10-20 minutes.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or vehicle.

-

Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.

Signaling Pathway Visualizations

The following diagrams illustrate the putative signaling pathways modulated by this compound, based on its known receptor pharmacology.

Caption: this compound's partial agonism at presynaptic D2 autoreceptors and postsynaptic D2 receptors.

Caption: this compound's partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

Caption: this compound's antagonism at postsynaptic 5-HT2A receptors.

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Conclusion

The animal models and protocols outlined in this document provide a framework for the preclinical evaluation of this compound. While the pharmacological profile of this compound is reported to be similar to aripiprazole, direct investigation is necessary to delineate its specific contributions to efficacy and potential side effects. The use of robust behavioral and neurochemical methods will be essential in characterizing the unique properties of this active metabolite and informing its potential therapeutic applications. Further research is warranted to generate more comprehensive pharmacokinetic and pharmacodynamic data specifically for this compound in various animal models.

References

Protocol for Dehydroaripiprazole Administration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, is a crucial compound in neuropharmacological research.[1][2][3] Like its parent drug, this compound exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This distinct mechanism of action warrants detailed investigation in various preclinical models to elucidate its therapeutic potential and underlying neurobiological effects.

These application notes and protocols provide a comprehensive guide for the administration of this compound in preclinical research settings, with a focus on rodent models. The following sections detail recommended dosages, vehicle formulations, and administration routes, along with methodologies for key experimental procedures. Quantitative data from relevant studies are summarized to facilitate experimental design and comparison.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration and pharmacokinetics of this compound and its parent compound, aripiprazole, in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Aripiprazole Administration

| Parameter | Value (Mean ± SD) | Animal Model | Aripiprazole Dose and Route | Reference |

| Cmax | 153.20 ng/mL | Wistar Rats | 8 mg/kg, single oral dose | [4][5] |

| Tmax | 8.0 ± 2.5 h | Wistar Rats | 8 mg/kg, single oral dose | |

| AUC(0-∞) | 3101.52 ng·h/mL | Wistar Rats | 8 mg/kg, single oral dose | |

| Half-life (t½) | 94 h | Humans | Not specified |

Table 2: Reported Dosages of Aripiprazole in Preclinical Studies

| Animal Model | Dosage Range | Route of Administration | Investigated Effect | Reference |

| Rats | 1, 3, 10 mg/kg | Oral | Reduction of alcohol consumption | |

| Rats | 1-30 mg/kg | Intraperitoneal | Pharmacological models of psychosis | |

| Mice | 10 mg/kg | Intraperitoneal | Pharmacokinetics and P-glycoprotein interaction | |

| Rats | 100, 300 mg | Subcutaneous | Local tissue response | |

| Rats | 3, 8, 20 mg/kg/day | Intravenous | Developmental toxicity |

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below. Due to the limited availability of studies involving direct administration of this compound, some protocols are adapted from established procedures for aripiprazole and other poorly water-soluble compounds, with appropriate scientific justification.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. Given its poor water solubility, several vehicle options can be considered depending on the route of administration.

a) For Oral (PO) Administration (Gavage):

-

Vehicle Composition:

-

0.5% (w/v) Methylcellulose in sterile water.

-

0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 20 (Tween 20) in sterile water.

-

10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG 400), and 50% (v/v) sterile water.

-

-

Preparation Protocol:

-

Weigh the required amount of this compound powder.

-

If using a suspension, wet the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while vortexing or stirring to achieve a homogenous suspension.

-

If using a solution with DMSO and PEG 400, first dissolve the this compound in DMSO, then add the PEG 400 and finally the water, mixing thoroughly at each step.

-

b) For Intraperitoneal (IP) and Subcutaneous (SC) Injection:

-

Vehicle Composition:

-

Sterile saline (0.9% NaCl) with up to 5% (v/v) DMSO and 5% (v/v) Tween 80.

-

20% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) Propylene glycol (PG), and 40% (v/v) Polyethylene Glycol 400 (PEG-400) (DPP vehicle).

-

-

Preparation Protocol:

-

Dissolve this compound in the organic solvent component(s) first (e.g., DMSO, DMA/PG/PEG-400).

-

Gradually add the aqueous component (saline or water) while mixing to avoid precipitation.

-

The final solution should be clear. If precipitation occurs, adjust the solvent ratios or consider a different vehicle.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

-

c) For Intravenous (IV) Injection:

-

Vehicle Composition:

-

A solution containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds.

-

A solution of aripiprazole in 15% Captisol® (a modified cyclodextrin) in 0.05 M tartrate buffer has also been reported for IV use.

-

-

Preparation Protocol:

-

Strict aseptic techniques must be followed for IV formulations.

-

Dissolve this compound in the chosen solvent system.

-

Ensure the final solution is clear, free of particulates, and has a pH close to physiological levels (around 7.4).

-

Sterile filter the final solution (0.22 µm filter) into a sterile vial.

-

Administration Procedures

The following are general guidelines for administering this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a) Oral Gavage (PO):

-

Procedure:

-

Accurately weigh the animal to determine the correct dosing volume.

-

Gently restrain the animal.

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Administer the formulation slowly.

-

Carefully withdraw the needle.

-

Monitor the animal for any signs of distress.

-

b) Intraperitoneal Injection (IP):

-

Procedure:

-

Weigh the animal for accurate dosing.

-

Restrain the animal to expose the abdomen.

-

Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

-

Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.

-

Aspirate briefly to ensure no blood or urine is drawn.

-

Inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

c) Subcutaneous Injection (SC):

-

Procedure:

-

Weigh the animal.

-

Lift the loose skin over the back of the neck or flank to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bolus under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

d) Intravenous Injection (IV):

-

Procedure: (Requires a high degree of technical skill)

-

Weigh the animal.

-

The lateral tail vein is the most common site in rodents. Anesthesia may be required depending on institutional guidelines and the skill of the administrator.

-

Warm the tail to dilate the veins.

-

Insert a 27-30 gauge needle into the vein.

-

Administer the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.

Caption: Signaling pathways of this compound.

Caption: General workflow for preclinical studies.

References

Application Notes: In Vitro Assays for Dehydroaripiprazole Receptor Occupancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic drug, aripiprazole.[1] Like its parent compound, this compound contributes significantly to the overall therapeutic effect and possesses a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and displays antagonist activity at serotonin 5-HT2A receptors.[1] This distinct "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.

Measuring the receptor occupancy and functional activity of this compound in vitro is crucial for understanding its potency, selectivity, and potential for therapeutic efficacy and side effects. These application notes provide detailed protocols for key in vitro assays designed to quantify the binding affinity and functional modulation of this compound at its primary targets.

Key Methodologies: Binding vs. Functional Assays

Two primary categories of in vitro assays are essential for characterizing this compound's interaction with its target receptors:

-